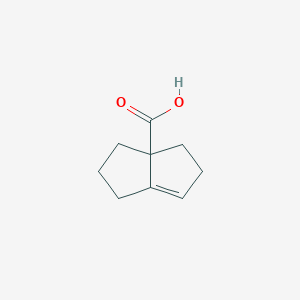
Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is an organic compound with a complex structure, characterized by a cyclohexane ring substituted with ethyl, methyl, and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate typically involves the esterification of 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dioxocyclohexane-1-carboxylate
- Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
Uniqueness
Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
61710-86-9 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-4-15-11(14)9-6(2)5-8(12)7(3)10(9)13/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
JCBKSNSDDZDMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)C(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Hydroxymethyl)-5,6-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14569413.png)


![N,N'-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide]](/img/structure/B14569424.png)

![1-[4-(Diphenylphosphoryl)phenyl]piperidine](/img/structure/B14569428.png)




![(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol](/img/structure/B14569480.png)



